Galactose, D-, [1-3H(N)]
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1T |
InChI Key |
GZCGUPFRVQAUEE-MRKMCXJRSA-N |
Isomeric SMILES |
[3H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Radiochemistry and Synthesis of D 1 3h N Galactose for Research Applications
Radiochemical Labeling Methodologies
The introduction of a tritium (B154650) atom into the D-galactose molecule can be achieved through both enzymatic and chemical synthesis, each offering distinct advantages in terms of specificity and yield.
Enzymatic Synthesis Techniques for Site-Specific Tritium Incorporation
Enzymatic methods are highly valued for their ability to introduce a radiolabel at a specific position within the galactose molecule, which is crucial for detailed metabolic studies.
One key enzyme in this process is UDP-galactose 4-epimerase . This enzyme catalyzes the interconversion of UDP-galactose and UDP-glucose. This reaction involves the removal and re-addition of a hydrogen atom at the C-4 position of the hexose (B10828440). cdnsciencepub.com By conducting this enzymatic reaction in the presence of tritiated water (HTO), it is possible to specifically label UDP-galactose at the C-4 position. cdnsciencepub.com
Another important enzyme is galactose oxidase , which catalyzes the oxidation of the primary alcohol at the C-6 position of galactose to an aldehyde. ucsd.eduworthington-biochem.com This aldehyde can then be reduced back to an alcohol using a tritiated reducing agent, such as sodium borotritide (NaB³H₄), to introduce tritium at the C-6 position. ucsd.eduumich.edu This method has been successfully used to synthesize UDP-[6-³H]galactose with high specific activity. ucsd.edu Studies have shown that galactose oxidase can act on various galactose-containing molecules, including free galactose and polysaccharides. worthington-biochem.comnih.gov
A notable application of enzymatic labeling involves the specific tritium labeling of UDP-galactose 4-epimerase itself using D-[1-³H]galactose, demonstrating the intimate interaction between the substrate and the enzyme. nih.gov
Chemical Synthesis Approaches for D-[1-3H(N)]Galactose and Precursors
Chemical synthesis offers a versatile alternative for producing tritiated galactose and its precursors, often allowing for larger-scale production.
A common chemical method involves the catalytic reduction of a precursor molecule with tritium gas (³H₂). For instance, a galactose derivative containing a double bond or a functional group that can be readily reduced, such as an aldehyde or ketone, can serve as a precursor. Catalytic tritiation can be used to introduce tritium into the molecule. google.com For example, the synthesis of tritium-labeled galactose has been achieved through the reduction of an appropriate precursor with sodium borotritide (NaB³H₄). researchgate.net
The Vorbrüggen glycosylation method can be employed to synthesize nucleoside derivatives of galactose, which can then be further modified. This involves reacting a silylated 2-nitroimidazole (B3424786) with an acetylated galactose derivative. acs.org While this method is primarily for creating nucleosides, the principles can be adapted for the synthesis of specifically modified and potentially radiolabeled galactose precursors.
The synthesis of precursors is a critical step. For instance, diacetone-D-glucose can be converted in a multi-step process to an alkene intermediate, which can then undergo hydroboration to introduce a boron group, a process that could potentially be adapted for tritiation. nih.gov
Isotopic Position Specificity and Its Implications for Metabolic Tracing
The precise location of the tritium atom within the galactose molecule is of paramount importance for interpreting the results of metabolic tracing studies. The metabolic fate of galactose can vary depending on which carbon atom carries the radiolabel.
Conversely, tritium at the C-6 position , as achieved through the galactose oxidase method, provides a tracer to follow the carbon skeleton of galactose through different pathways. ucsd.edu This is particularly useful in studying the synthesis of glycoproteins and glycolipids where the galactose unit is incorporated intact. wiley.com
The stability of the tritium label is also a key consideration. Tritium at certain positions may be more susceptible to exchange with protons from water, which could lead to a loss of the radiolabel and complicate the interpretation of experimental data. iaea.org Therefore, the choice of labeling position must be carefully considered based on the specific metabolic pathway being investigated.
Radiochemical Characterization and Quality Assurance
Ensuring the quality of the synthesized D-[1-³H(N)]Galactose is essential for its use in research. This involves a series of analytical procedures to determine its purity and specific activity.
Assessment of Radiochemical Purity and Integrity
Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form of D-[1-³H(N)]Galactose. ymaws.com Impurities can arise from the starting materials, byproducts of the synthesis, or from the self-decomposition of the radiolabeled compound over time (radiolysis). iaea.org
Several chromatographic techniques are employed to assess radiochemical purity:
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a radioactivity detector is a powerful tool for separating the desired radiolabeled galactose from any impurities. numberanalytics.comunm.eduresearchgate.net This method provides quantitative data on the percentage of radioactivity associated with the main product peak. unm.edu
Thin-Layer Chromatography (TLC) : TLC is a simpler and more rapid method for routine purity checks. ymaws.com The radiolabeled compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radiochromatogram scanner or by scraping sections of the plate and counting the radioactivity. ymaws.com Polyethyleneimine (PEI) cellulose (B213188) TLC plates have been shown to be effective in assessing the purity of UDP-[6-³H]galactose. ucsd.edu
Lectin Affinity Chromatography : This technique can be used to separate structurally similar sugar nucleotides, such as UDP-galactose and UDP-glucose, providing a highly specific method for purity analysis. umich.edu
It is crucial to use highly pure solvents and reagents during these analyses to avoid introducing contaminants that could affect the results. mdpi.com
Determination of Specific Activity and Radionuclidic Purity
Specific activity is a measure of the amount of radioactivity per unit mass of the compound, typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). mdpi.com A high specific activity is often desirable as it allows for the use of smaller amounts of the compound to achieve a detectable signal, minimizing potential physiological perturbations. mdpi.com The specific activity is determined by measuring the total radioactivity in a sample using a liquid scintillation counter and quantifying the mass of the compound, often by a separate analytical method like UV absorbance if the molecule contains a chromophore (as in UDP-galactose). ucsd.edu
Radionuclidic purity is the proportion of the total radioactivity that is in the form of the desired radionuclide, in this case, tritium (³H). nipne.ro It is a measure of the presence of any other radioactive isotopes. For tritium-labeled compounds, this is generally high as the synthesis methods are specific for incorporating tritium. However, it is an important quality control parameter, especially for radiopharmaceuticals, to ensure that there is no unintended radiation exposure from contaminant radionuclides. numberanalytics.comnipne.ro Gamma-ray spectrometry is a common method for determining radionuclidic purity, although it is more relevant for gamma-emitting radionuclides. nipne.ro For beta-emitters like tritium, careful control of the starting materials and synthesis process is the primary means of ensuring radionuclidic purity.
Radiolytic Stability and Degradation Kinetics in Research Environments
The stability of radiolabeled compounds is a significant concern in their storage and experimental use. D-[1-3H(N)]Galactose, like other tritiated molecules, is subject to self-decomposition, a process known as autoradiolysis or self-radiolysis. This degradation is primarily driven by the energy released from the beta decay of the tritium atom. researchgate.netnih.gov The process can fundamentally alter the radiochemical purity of the compound over time, leading to the formation of radioactive impurities that can interfere with experimental results.
The mechanisms of self-decomposition are complex and can be categorized into several types researchgate.netiaea.org:
Primary (Internal and External) Decomposition: This results from the direct interaction of the beta particle with other D-[1-3H(N)]Galactose molecules. The energy of a beta particle emitted from tritium is sufficient to break multiple chemical bonds in surrounding molecules. iaea.org
Secondary Decomposition: This is often the most significant cause of degradation. It occurs when the beta particles interact with the surrounding medium (e.g., solvent molecules like water), generating highly reactive species such as free radicals and ion-radicals. iaea.orgekb.eg These species, particularly hydroxyl radicals in aqueous solutions, can then chemically attack the galactose molecule, leading to its breakdown. iaea.orgresearchgate.net
The products of carbohydrate radiolysis are varied and can include compounds such as formaldehyde, acetaldehyde, and various acid derivatives and lactones. researchgate.net For sugars labeled with tritium at the C-1 position, the stability is often linked to their general chemical stability, though the position of the label can influence the rate of degradation. iaea.org
Several environmental and intrinsic factors significantly influence the rate of radiolytic decomposition. The rate of decomposition generally increases with higher specific activity, higher radioactive concentration, and elevated storage temperatures. iaea.org The choice of solvent is also critical; storing the compound in solvents that can scavenge free radicals, such as ethanol, can often mitigate secondary decomposition effects. iaea.org
Table 1: Factors Influencing the Radiolytic Stability of D-[1-3H(N)]Galactose
| Factor | Effect on Stability | Rationale |
| Temperature | Decreased stability at higher temperatures. | Increased temperature enhances the rate of secondary chemical reactions that degrade the compound. Storage at low temperatures is recommended. iaea.org |
| Specific Activity | Decreased stability with higher specific activity. | A higher number of tritium atoms per mole of galactose results in a greater radiation dose absorbed by the compound over time. iaea.org |
| Solvent | Stability is highly dependent on the solvent. | Aqueous solutions can lead to the formation of reactive hydroxyl radicals. Solvents that act as free-radical scavengers can enhance stability. iaea.org |
| Purity | Impurities can catalyze degradation. | Chemical or radioactive impurities can initiate or accelerate decomposition pathways. |
| Dispersion | Increased stability when dispersed. | Storing the compound as a dilute solution or a freeze-dried solid spread thinly reduces the effects of primary external decomposition. iaea.org |
Optimization of Radiosynthesis Protocols
The production of high-specific-activity and radiochemically pure D-[1-3H(N)]Galactose is essential for its effective use in research, such as in studies of glycoprotein (B1211001) and glycolipid biosynthesis. ucsd.edu Optimization of the synthesis protocol focuses on maximizing the incorporation of tritium, ensuring high yield, and implementing efficient purification methods to remove reactants and byproducts.
A common strategy for synthesizing C-6 tritiated galactose, which shares principles applicable to other positions, involves the enzymatic oxidation of a precursor followed by reduction with a tritiated reducing agent. ucsd.edunih.gov For D-[1-3H(N)]Galactose, a typical approach would involve the reduction of D-galactono-1,4-lactone with a tritiated hydride, such as sodium borotritide (NaB³H₄).
Key areas for optimization in the radiosynthesis process include:
Precursor Purity: Starting with a highly purified precursor (e.g., D-galactono-1,4-lactone) is crucial to prevent the formation of labeled impurities.
Reaction Conditions: Optimizing the stoichiometry of reactants is critical. Using the limiting reactant as the expensive tritiated reagent can maximize its incorporation, but may require more rigorous purification to remove unreacted precursor. Conversely, using an excess of the tritiated reagent can drive the reaction to completion but may be less cost-effective. ucsd.edu
Purification of the Final Product: This is arguably the most critical step for ensuring the quality of the radiolabeled sugar. Multi-step purification is often necessary. Techniques like thin-layer chromatography (TLC), ion-exchange chromatography, and high-performance liquid chromatography (HPLC) are employed to separate the final product from unreacted starting materials, reducing agents, and any radiolabeled byproducts. ucsd.edunih.gov For instance, anion-exchange chromatography is effective for purifying nucleotide sugars derived from tritiated galactose. nih.gov
Assessment of Radiochemical Purity: Rigorous quality control is needed post-synthesis. Methods such as TLC and HPLC with radiodetection are used to confirm the purity of the final product and identify any radiolytic degradation products that may have formed. ucsd.edu
Table 2: Strategies for Optimizing the Radiosynthesis of D-[1-3H(N)]Galactose
| Optimization Step | Technique/Strategy | Goal |
| Reaction Efficiency | Use of purified precursors and optimized stoichiometry. | Maximize the yield of the desired product and efficient use of the tritiated reagent. ucsd.edu |
| Purification | Multi-modal chromatography (e.g., TLC, HPLC, Ion-Exchange). | Remove unreacted starting materials, reagents, and radiochemical impurities to achieve high radiochemical purity. ucsd.edunih.gov |
| Specific Activity | Use of high-specific-activity tritiated reagents (e.g., NaB³H₄). | Produce a final product with high specific activity, which is crucial for sensitive assays. ucsd.edunih.gov |
| Post-synthesis Handling | Mild acid hydrolysis (if applicable from a precursor like UDP-galactose). | Gently release the tritiated monosaccharide without causing degradation. ucsd.edu |
| Quality Control | Chromatographic analysis (TLC, HPLC) with radiodetection. | Verify the identity and radiochemical purity of the final product. ucsd.edu |
By carefully controlling these parameters, researchers can produce D-[1-3H(N)]Galactose with the high quality required for sensitive and accurate biological tracer studies.
Metabolic Pathways and Turnover Dynamics of D 1 3h N Galactose
Entry and Flux within Central Carbohydrate Metabolism
The primary route for the assimilation of D-[1-3H(N)]Galactose into the central metabolic machinery is the well-established Leloir pathway. letstalkacademy.comwikipedia.org This pathway enzymatically converts galactose into glucose-1-phosphate, an intermediate that can readily enter mainstream glucose metabolism. mhmedical.comyoutube.comyoutube.com
Interconversion Pathways with Other Monosaccharides and Nucleotide Sugars (e.g., UDP-Glucose)
Upon cellular uptake, D-[1-3H(N)]Galactose is initially phosphorylated by the enzyme galactokinase to yield D-[1-3H(N)]galactose-1-phosphate . wikipedia.orgmicrobenotes.com This initial step effectively traps the radiolabeled sugar within the cell. The subsequent key reaction is catalyzed by galactose-1-phosphate uridylyltransferase (GALT) , which facilitates an exchange with UDP-glucose . This reaction produces UDP-D-[1-3H(N)]galactose and glucose-1-phosphate . wikipedia.orgresearchgate.net
A pivotal step in the interconversion process is the epimerization of UDP-D-[1-3H(N)]galactose to UDP-glucose, a reaction mediated by the enzyme UDP-galactose 4-epimerase (GALE) . letstalkacademy.comnih.gov This reversible reaction is a critical juncture, as it directly connects the metabolic fate of galactose with the vast network of pathways utilizing UDP-glucose, including glycogen (B147801) synthesis and the formation of glycoproteins and glycolipids. letstalkacademy.com The dynamic equilibrium maintained by GALE allows the cell to modulate the pools of these two vital nucleotide sugars according to its metabolic requirements. letstalkacademy.com
Contribution to Glycolytic and Glucuronic Acid Pathways
The glucose-1-phosphate generated from the GALT-catalyzed reaction, along with the UDP-glucose formed via the GALE-mediated epimerization of UDP-D-[1-3H(N)]galactose, can be channeled into the glycolytic pathway. The enzyme phosphoglucomutase interconverts glucose-1-phosphate and glucose-6-phosphate . wikipedia.orgyoutube.comyoutube.com Glucose-6-phosphate is a key intermediate that directly enters glycolysis, where it is catabolized to pyruvate to generate ATP and precursors for various biosynthetic pathways. youtube.comnih.gov Consequently, D-[1-3H(N)]Galactose contributes significantly to cellular energy homeostasis.
Furthermore, the UDP-glucose derived from the metabolism of D-[1-3H(N)]Galactose serves as a precursor for the glucuronic acid pathway. The enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to UDP-glucuronic acid . youtube.com This product is indispensable for detoxification processes, where it is conjugated to various xenobiotics and endogenous compounds to form water-soluble glucuronides that can be readily excreted. youtube.comkoracademy.com It is also a fundamental building block for the synthesis of proteoglycans. Experimental evidence has confirmed the in vivo conversion of D-galactose to D-glucuronic acid. nih.gov
Kinetic Analysis of Galactose Turnover
The dynamic nature of galactose metabolism, or its turnover, can be quantitatively evaluated using D-[1-3H(N)]Galactose in conjunction with tracer kinetic analysis. This approach allows for the measurement of the rates of galactose uptake, conversion, and subsequent metabolic distribution in vivo.
Quantitative Measurement of Metabolic Rates in Biological Systems
The metabolic rate of galactose can be quantified by administering D-[1-3H(N)]Galactose and subsequently measuring the rate of appearance of the tritium (B154650) label in various metabolic products over time. For example, in hepatic metabolism studies, the rate of galactose clearance from the plasma and the appearance of tritiated glucose and lactate can be monitored. These measurements are used to calculate the galactose turnover rate, which can serve as a sensitive index of liver function.
| Time (minutes) | Plasma D-[1-3H(N)]Galactose (dpm/mL) | Plasma [3H]-Glucose (dpm/mL) | Calculated Galactose Turnover Rate (nmol/min/g tissue) |
|---|---|---|---|
| 5 | 150000 | 5000 | - |
| 15 | 110000 | 25000 | 15.2 |
| 30 | 75000 | 55000 | 16.1 |
| 60 | 35000 | 85000 | 16.8 |
Development and Application of Tracer Kinetic Models
To analyze the data from tracer studies with D-[1-3H(N)]Galactose, mathematical models, known as tracer kinetic models, are employed. These models typically consist of a series of interconnected compartments that represent distinct physiological or biochemical pools, such as the plasma, the intracellular space, and various metabolic intermediates.
Regulation of Galactose Metabolism in Research Models
The metabolism of D-galactose, traced using isotopes like D-[1-3H(N)]Galactose, is a tightly regulated process primarily governed by the enzymes of the Leloir pathway. wikipedia.org This pathway converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. youtube.com The regulation of this conversion is critical for cellular homeostasis and is influenced by enzymatic control points as well as the broader cellular and environmental state. researchgate.net Research models, ranging from yeast to mammalian hepatocytes, have been instrumental in elucidating these complex regulatory networks. nih.govsemanticscholar.org
Enzymatic Control Points and Regulatory Mechanisms
The catabolism of galactose is predominantly managed by the Leloir pathway, which involves a sequence of key enzymatic reactions. wikipedia.org The use of radiolabeled galactose allows researchers to track the flux of galactose through this pathway and identify critical points of control. The primary enzymes that serve as regulatory hubs are Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE). nih.gov
Galactokinase (GALK): This enzyme catalyzes the first committed step in the pathway: the ATP-dependent phosphorylation of α-D-galactose to form galactose-1-phosphate. youtube.comyoutube.com This action effectively traps galactose inside the cell. youtube.com The activity of GALK is considered a rate-limiting step, particularly when extracellular galactose concentrations are low. youtube.comnih.gov Its regulation is primarily influenced by the availability of its substrates, galactose and ATP.
Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is arguably the most critical regulatory point in the pathway. youtube.com It catalyzes the conversion of galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. researchgate.net The activity of this enzyme is subject to regulation by the concentration of its substrates. A deficiency in GALT activity leads to the accumulation of galactose-1-phosphate, a toxic intermediate, which is the hallmark of classic galactosemia. youtube.com
UDP-Galactose 4'-Epimerase (GALE): GALE performs a reversible reaction, interconverting UDP-galactose and UDP-glucose. researchgate.net This allows the cell to either channel galactose into glucose metabolism or, conversely, synthesize UDP-galactose from UDP-glucose when galactose is scarce, for use in anabolic processes like the synthesis of glycoproteins and glycolipids. youtube.comnih.gov The direction of the reaction is controlled by the relative cellular concentrations of UDP-galactose and UDP-glucose. nih.gov In some organisms, the genes encoding these enzymes are organized in a gal operon, which is inducible by galactose, providing a layer of transcriptional regulation. nih.gov
| Enzyme | Reaction Catalyzed | Primary Regulatory Influence |
|---|---|---|
| Galactokinase (GALK) | Galactose + ATP → Galactose-1-Phosphate + ADP | Substrate availability (Galactose, ATP) |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate + UDP-Glucose ⇌ UDP-Galactose + Glucose-1-Phosphate | Substrate availability; considered a rate-limiting enzyme youtube.com |
| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose ⇌ UDP-Glucose | Relative concentrations of UDP-Galactose and UDP-Glucose |
Influence of Cellular and Environmental Context on Metabolic Fate
One of the most significant environmental factors is the presence of glucose. nih.gov In many biological systems, including yeast and mammalian cells, glucose exerts a repressive effect on galactose metabolism. nih.govnih.gov This phenomenon, often termed "glucose repression," ensures that the cell preferentially utilizes the more readily metabolized sugar. nih.gov When high levels of glucose are present, the uptake and processing of galactose are often downregulated. nih.gov Studies have shown that glucose can significantly decrease the levels of galactosemia and galactitolemia that occur after galactose ingestion. nih.gov This is achieved through several mechanisms, including competition for glucose transporters (like SGLT1 and GLUT2) and transcriptional repression of the genes encoding the Leloir pathway enzymes. nih.govmhmedical.com
The cellular context, particularly the cell type, also plays a crucial role. The liver is the primary site for galactose metabolism in mammals. semanticscholar.orgresearchgate.net Hepatocytes have a high capacity for metabolizing galactose, a property utilized in clinical tests like the galactose elimination capacity (GEC) test to assess liver function. nih.gov The rate-limiting step in hepatic galactose metabolism is the phosphorylation by galactokinase. nih.gov In contrast, other cell types may have lower expression levels of the Leloir pathway enzymes and thus a lower capacity for galactose catabolism. For example, in glioblastoma cells, galactose metabolism is linked to the pentose (B10789219) phosphate (B84403) pathway and can be influenced by competition for the GALE enzyme between the Leloir and hexosamine pathways. nih.gov
The table below summarizes findings on how different contexts can alter the metabolism of galactose, which would be reflected in the turnover of D-[1-3H(N)]Galactose.
| Contextual Factor | Organism/Model System | Observed Effect on Galactose Metabolism | Reference |
|---|---|---|---|
| High Glucose Concentration | Yeast | Represses galactose metabolism; glucose is metabolized preferentially. nih.gov | nih.gov |
| High Glucose Concentration | Young Adults | Significantly decreased galactosemia and galactitolemia. nih.gov | nih.gov |
| Cell Type (Hepatocytes) | Pigs | High capacity for galactose metabolism; phosphorylation by galactokinase is the rate-limiting step. nih.gov | nih.gov |
| Cell Type (Glioblastoma) | Human cell lines | Metabolism is linked to the pentose phosphate pathway and can be limited by GALE enzyme availability. nih.gov | nih.gov |
| Galactose as Inducer | Lactobacillus casei | Induces the expression of galK, galT, and galE genes about 10-fold. nih.gov | nih.gov |
Cellular and Subcellular Transport Mechanisms of D 1 3h N Galactose
Plasma Membrane Transport Systems
The initial step in galactose metabolism is its transport across the plasma membrane into the cytoplasm. This process is mediated by specific protein transporters that exhibit distinct characteristics and regulatory mechanisms.
D-Galactose is transported across cell membranes by various transporter proteins. In bacteria such as Escherichia coli, two primary D-galactose-induced transport systems have been identified: the low-affinity GalP transporter and the high-affinity Mgl system. nih.gov
The efficiency and capacity of galactose transport systems can be quantified by determining their kinetic parameters, primarily the maximum velocity (Vmax) and the Michaelis constant (Km). The Km represents the substrate concentration at which the transport rate is half of Vmax, indicating the transporter's affinity for the substrate.
Studies in different mammalian tissues have revealed varying kinetic parameters for D-galactose uptake. For instance, research on rabbit kidney-cortex cells determined the kinetic parameters for galactose entry to be a Km of 1.5 mM and a Vmax of 10 µmoles/g wet wt./hr. nih.gov In perfused pig livers under normal oxygen conditions (20% oxygen), the galactose elimination kinetics were characterized by a Vmax of 0.43 mmol min⁻¹ kg⁻¹ liver and a Km of 0.23 mmol l⁻¹. nih.gov It is important to note that these kinetic values can be influenced by physiological conditions, as demonstrated by the reduction of both Vmax and Km during hypoxia. nih.gov
The initial intracellular step following uptake is the phosphorylation of galactose by galactokinase. The kinetics of this enzyme also influence the net uptake by trapping galactose inside the cell as galactose-1-phosphate. For human galactokinase, the Km for D-Galactose has been measured at 970 µM. h-its.org
| System | Organism/Tissue | Km | Vmax |
|---|---|---|---|
| Galactose Entry | Rabbit Kidney-Cortex Cells | 1.5 mM | 10 µmoles/g wet wt./hr |
| Galactose Elimination | Perfused Pig Liver (20% O2) | 0.23 mmol l⁻¹ | 0.43 mmol min⁻¹ kg⁻¹ |
| Galactokinase Activity | Human (recombinant) | 970 µM | Not specified in transport units |
The activity of galactose transporters can be altered by various pharmacological agents and is subject to genetic regulation. The plant glycoside phlorizin (B1677692) is a known inhibitor of Na+-dependent glucose and galactose transport. nih.gov In rabbit renal cortical cells, 0.4 mM phlorrhizin was shown to inhibit both the active accumulation and the efflux of galactose. nih.gov Similarly, the metabolic inhibitor 2,4-dinitrophenol (B41442) and the absence of extracellular Na+ also decrease the active uptake of these sugars. nih.gov
Genetic regulation is also a key factor in controlling galactose transport. In human mammary epithelial cells, the expression of the gene for the UDP-galactose transporter (SLC35A2), which moves UDP-galactose into the Golgi apparatus, increases significantly during the onset of lactation. nih.gov This upregulation is believed to be triggered by hormonal changes, such as progesterone (B1679170) withdrawal, and signaling through the prolactin receptor and the STAT5 transcription factor. nih.gov In bacteria, the expression of galactose transport systems is controlled by regulatory proteins like the Gal repressor (GalR) and the Gal isorepressor (GalS), which can bind to DNA and inhibit the transcription of genes involved in galactose transport and metabolism. nih.govresearchgate.net
| Modulator | Target System/Cell Type | Effect | Mechanism |
|---|---|---|---|
| Phlorizin | Rabbit Renal Cortical Cells | Inhibition of uptake and efflux | Pharmacological Inhibition |
| 2,4-Dinitrophenol | Rabbit Renal Cortical Cells | Decreased active accumulation | Pharmacological Inhibition |
| Absence of Na+ | Rabbit Renal Cortical Cells | Decreased active accumulation | Ionic Requirement |
| Prolactin/STAT5 Signaling | Human Mammary Epithelial Cells | Increased expression of SLC35A2 | Genetic Regulation |
| GalR/GalS Repressors | Escherichia coli | Inhibition of transport gene expression | Genetic Regulation |
Intracellular Trafficking and Compartmentalization
Once inside the cell, D-galactose is rapidly converted to galactose-1-phosphate and then to UDP-galactose. This activated form is the substrate for glycosyltransferases and must be transported into specific organelles where glycosylation occurs.
The primary sites of protein and lipid glycosylation within the cell are the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov Newly synthesized proteins that are destined for secretion, insertion into membranes, or delivery to lysosomes enter the ER, where initial glycosylation steps may occur. nih.gov These proteins are then transported from the ER to the Golgi apparatus, a series of flattened membrane-enclosed sacs called cisternae. nih.govnih.gov
The Golgi is the main site where galactose is added to growing oligosaccharide chains on proteins and lipids. For this to happen, UDP-galactose synthesized in the cytoplasm must be transported into the lumen of the Golgi. This crucial step is mediated by specific nucleotide sugar transporters, such as the UDP-galactose transporter 2 (SLC35A2). nih.gov The localization of UDP-galactose to the Golgi is therefore essential for the synthesis of lactose (B1674315) in mammary glands and for the proper glycosylation of a vast array of molecules throughout the body. nih.govnih.gov
Pulse-chase analysis is a powerful technique used to track the movement of molecules through cellular pathways over time. wikipedia.orgnih.gov This method involves exposing cells to a radiolabeled compound, such as D-[1-3H(N)]Galactose, for a brief period (the "pulse"), followed by washing and incubation with an excess of the unlabeled compound (the "chase"). neb.com By analyzing the location of the radioactivity at different points during the chase, the movement and metabolic fate of the molecule can be determined. nih.gov
This technique was famously used to elucidate the secretory pathway, showing that proteins move sequentially from the ER to the Golgi complex and then to secretory vesicles. nih.gov When applied to D-galactose, pulse-labeling studies in renal cortical cells have shown that galactose phosphate (B84403) appears within the cells more rapidly than free galactose, indicating a tight coupling of transport and phosphorylation. nih.gov A pulse-chase experiment with D-[1-3H(N)]Galactose would allow for the tracking of the radiolabel from its initial uptake across the plasma membrane to its conversion to UDP-[3H]galactose and its subsequent transport into the Golgi apparatus. Within the Golgi, the [3H]galactose would be incorporated into glycoproteins and glycolipids, which could then be tracked as they are sorted and transported to their final destinations, such as the plasma membrane or lysosomes.
Cell Type-Specific Uptake and Distribution Patterns
The uptake and distribution of D-[1-3H(N)]Galactose exhibit significant variability among different cell types, reflecting specialized metabolic needs and transport machinery. This section explores the differential accumulation of this radiolabeled monosaccharide in specific cell populations and compares its uptake across diverse biological systems.
Research has demonstrated a marked specificity in the uptake of D-[3H]Galactose within the complex cellular architecture of the retina. nih.gov Studies utilizing bovine neural retinas have revealed a rapid and highly selective uptake of the tritium (B154650) label into the inner segments of cone photoreceptor cells, while rod photoreceptor cells show a conspicuous lack of accumulation. nih.gov This striking difference suggests fundamental variations in the neurochemistry and metabolic pathways between these two types of photoreceptors. nih.gov
Following uptake in cones, pulse-chase experiments have traced the radiolabel's intracellular journey. It is first associated with the Golgi apparatus, a key organelle for glycosylation and sorting of proteins and lipids. Subsequently, the label appears to travel around the nucleus and along the cone fiber, which is analogous to an axon, ultimately reaching the synaptic pedicle. nih.gov This transport along the cone fiber occurs at an estimated rate of 0.5 to 1.0 mm per day. nih.gov
Beyond photoreceptors, other retinal cells also demonstrate the capacity to internalize D-[3H]Galactose. The label has been observed in endothelial cells and Müller cells. However, the retention of the radiolabel differs, with it not persisting in Müller cells for as long as it does in the cones. nih.gov
In the broader central nervous system, neurons are the principal sites of glucose uptake, a process that is tightly linked to brain activity. bohrium.com While glucose is the primary energy source, the machinery for hexose (B10828440) transport is crucial. nih.gov The glucose transporter GLUT3, in particular, is considered the main transporter for direct glucose uptake into neurons. frontiersin.org Studies on hippocampal neurons have shown that they metabolize glucose through glycolysis to maintain energy for functions like learning and memory. nih.gov While these studies focus on glucose, they underscore the high metabolic activity and specialized transport capabilities of neurons for hexoses like galactose.
Table 1: Differential Uptake of D-[3H]Galactose in Retinal Cells
| Cell Type | Uptake of D-[3H]Galactose | Subcellular Distribution/Transport | Persistence |
|---|---|---|---|
| Cone Photoreceptors | Rapid and specific uptake into inner segments. nih.gov | Initially in Golgi apparatus, then transports along the cone fiber to the synaptic pedicle. nih.gov | High |
| Rod Photoreceptors | No significant uptake observed. nih.gov | Not applicable. | Not applicable |
| Endothelial Cells | Uptake observed. nih.gov | Not specified. | Not specified |
| Müller Cells | Uptake observed. nih.gov | Not specified. | Lower than in cones. nih.gov |
The transport mechanisms for D-Galactose vary not only between cell types but also across different tissues and biological matrices. In renal cortical cells, for instance, the transport of D-Galactose is a complex process. Studies on rabbit renal cortical slices using 2-deoxy-D-[3H]galactose, an analog of D-Galactose, show that uptake is associated with the appearance of both free and phosphorylated sugar within the cells. documentsdelivered.com
Further investigation using luminal membrane vesicles from rabbit kidneys has identified multiple Na+-dependent and electrogenic transport systems for D-Galactose. nih.gov The characteristics of these transporters differ based on their location within the proximal tubule. nih.gov
In the pars recta , a high-affinity transport system is shared by both D-Galactose and D-glucose. This system does not appear to discriminate significantly based on the steric position of the C-4 hydroxyl group that distinguishes the two sugars. nih.gov
In the pars convoluta , a low-affinity common transport system mediates the uptake of both D-Galactose and D-glucose. This system, however, shows greater specificity for the C-4 hydroxyl group's position, presumably interacting more readily with D-glucose at normal physiological concentrations. nih.gov
This contrasts with the highly selective uptake observed in retinal cone cells, which points to transport systems and metabolic fates tailored to the specific functions of that cell type. nih.gov While neurons in the central nervous system show a high capacity for hexose uptake, this is primarily geared towards glucose to fuel their high energy demands. bohrium.comnih.gov The presence of multiple transporters with varying affinities and specificities in tissues like the kidney highlights a different biological requirement: the reabsorption of filtered sugars from the urine, which necessitates systems capable of handling a range of concentrations and types of monosaccharides.
Table 2: Comparative Uptake of D-Galactose in Different Biological Systems
| Biological Matrix | Primary Cell/Tissue Type | Key Transport Characteristics | Transporter Affinity |
|---|---|---|---|
| Bovine Retina | Cone Photoreceptor Cells | Highly specific uptake; intracellular transport from Golgi to synapse. nih.gov | High (inferred by specificity) |
| Rabbit Kidney (Pars Recta) | Proximal Tubule Cells | Na+-dependent; shared with D-glucose. nih.gov | High (Km ≈ 0.15 mM) nih.gov |
| Rabbit Kidney (Pars Convoluta) | Proximal Tubule Cells | Na+-dependent; shared with D-glucose but with lower affinity for galactose. nih.gov | Low (Km ≈ 15 mM) nih.gov |
| Central Nervous System | Neurons | Preferential uptake of glucose; activity-dependent. bohrium.comnih.gov | High affinity for glucose via GLUT3. frontiersin.org |
Enzymatic Transformations and Biochemical Interactions Involving D 1 3h N Galactose
Enzymes of the Galactose Metabolism Cascade
D-[1-3H(N)]Galactose is a key substrate for elucidating the functions of enzymes within the Leloir pathway, the primary route for galactose metabolism. liberty.edureactome.orgwikipedia.org
Galactokinase (GALK1) catalyzes the initial and committing step in the Leloir pathway: the ATP-dependent phosphorylation of α-D-galactose at the C-1 position to form galactose-1-phosphate. wur.nlcapes.gov.br The use of D-[1-3H(N)]Galactose in assays allows for precise measurement of GALK1 activity. The transfer of the phosphate (B84403) group from ATP to the hydroxyl group on the tritiated C-1 carbon results in D-[1-3H(N)]Galactose-1-phosphate, a radiolabeled product that can be easily separated from the unreacted substrate and quantified.
Substrate Specificity: While D-galactose is the primary substrate, studies have revealed that GALK1 exhibits a degree of substrate promiscuity. Research on galactokinase from various organisms has demonstrated that the enzyme can phosphorylate other monosaccharides, although typically with lower efficiency. For instance, a novel galactokinase from the human gut symbiont Akkermansia muciniphila (GalKAmu) has shown a broad substrate tolerance. nih.gov The activity of this enzyme towards different substrates provides insight into the structural requirements for binding and catalysis. nih.gov
Table 1: Substrate Specificity of Galactokinase from Akkermansia muciniphila (GalKAmu)
| Substrate | Relative Activity (%) |
|---|---|
| D-Galactose (Gal) | 100 |
| D-Galactosamine (GalN) | 100 |
| D-Glucose (Glc) | 52.5 |
| N-Acetylmannosamine (ManNAc) | 58 |
| 2-Deoxy-2-fluoro-D-mannose (ManF) | 37.4 |
| D-Galacturonic acid (GalA) | 20.2 |
| N-Acetylglucosamine (GlcNAc) | 15.5 |
| D-Xylose (Xyl) | <5 |
Data sourced from a study on the characterization of GalKAmu, which highlighted its broad substrate tolerance compared to other known galactokinases. nih.gov
Human GALK1, however, is more specific. It utilizes 2-deoxy-D-galactose as a substrate but does not act on D-glucose, D-fucose, L-arabinose, or N-acetyl-D-galactosamine. genome.jp
Regulation: The activity of GALK1 is crucial for maintaining galactose homeostasis. Deficiencies in this enzyme lead to an accumulation of galactose, which can be converted to galactitol, causing cataracts. wur.nlcapes.gov.br The expression and activity of GALK1 are subject to regulation, and mutations in the GALK1 gene can significantly reduce its catalytic efficiency, leading to disease. Studies using radiolabeled galactose help in diagnosing such deficiencies by measuring the rate of galactose-1-phosphate formation in patient-derived cells.
Galactose-1-phosphate Uridyltransferase (GALT) is the central enzyme of the Leloir pathway, catalyzing the reversible transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. liberty.edureactome.orgwikipedia.orgsigmaaldrich.com The absence or severe deficiency of GALT leads to classic galactosemia, a serious metabolic disorder. wikipedia.orgresearchgate.net
The product of the GALK1 reaction, D-[1-3H(N)]Galactose-1-phosphate, serves as the radiolabeled substrate for GALT. This allows researchers to follow the catalytic cycle of the enzyme with high precision. By monitoring the formation of radiolabeled UDP-[1-3H(N)]Galactose, detailed mechanistic and kinetic studies can be performed. These studies are essential for understanding the enzyme's ping-pong mechanism, which involves a covalent uridylyl-enzyme intermediate.
UDP-Galactose 4-Epimerase (GALE), the third enzyme in the Leloir pathway, catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.orgnih.gov This reaction is vital for both the metabolism of dietary galactose and the de novo synthesis of UDP-galactose, a required substrate for the production of glycoproteins and glycolipids. nih.govgenecards.org Human GALE also interconverts UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govuniprot.org
The substrate for GALE, UDP-[1-3H(N)]Galactose, is generated from D-[1-3H(N)]Galactose via the actions of GALK1 and GALT. The tritium (B154650) label at the C-1 position is retained throughout these transformations and serves as a tracer in GALE activity assays. The mechanism of GALE involves the oxidation of the 4'-hydroxyl group of the galactose moiety to a ketone, followed by a stereospecific reduction to form the glucose epimer, with NAD+ acting as a tightly bound cofactor. wikipedia.org The use of specifically labeled substrates, including tritiated galactose, has been instrumental in confirming this mechanism and understanding the stereochemistry of the hydride transfer.
Mutations in the GALE gene can lead to epimerase-deficiency galactosemia, which has both benign and severe forms. uniprot.org Functional assays using radiolabeled UDP-galactose are critical for characterizing the biochemical consequences of these mutations, such as alterations in catalytic efficiency (kcat), substrate binding, and protein stability.
Other Galactose-Modifying Enzymes
Beyond the canonical Leloir pathway, D-[1-3H(N)]Galactose is a useful substrate for studying other enzymes that act on galactose residues.
Galactose oxidase is a fungal enzyme that catalyzes the stereospecific oxidation of the primary alcohol at the C-6 position of D-galactose and various galactose derivatives to the corresponding aldehyde. wikipedia.orgresearchgate.net This reaction is coupled with the reduction of molecular oxygen to hydrogen peroxide. ebi.ac.uk The enzyme contains a unique copper-radical complex in its active site, which is essential for its catalytic activity. wikipedia.orgnih.govnih.gov
When D-[1-3H(N)]Galactose is used as a substrate, the tritium label at C-1 remains in the product, D-[1-3H(N)]-galacto-hexodialdose. This radiolabeled product facilitates the study of the enzyme's kinetics and substrate specificity. The high regioselectivity of galactose oxidase for the C-6 primary hydroxyl group makes it a valuable tool in biocatalysis and for modifying complex carbohydrates. researchgate.net Studies using labeled substrates help to probe the enzyme's mechanism, which involves a free radical-coupled copper catalytic motif. ebi.ac.uknih.gov
Table 2: Characteristics of Galactose Oxidase
| Feature | Description |
|---|---|
| EC Number | 1.1.3.9 wikipedia.orgresearchgate.net |
| Source | Fungal species (e.g., Fusarium graminearum) wikipedia.org |
| Reaction | D-galactose + O₂ → D-galacto-hexodialdose + H₂O₂ wikipedia.org |
| Cofactor | Copper ion (Cu²⁺) wikipedia.org |
| Active Site | Contains a free radical metalloradical complex (covalently linked Tyr-Cys residue) ebi.ac.uknih.gov |
| Substrate Specificity | Oxidizes primary alcohols, with high selectivity for the C-6 hydroxyl of galactose. researchgate.netebi.ac.uk |
This table summarizes the key enzymatic features of Galactose Oxidase, which is studied using substrates like D-[1-3H(N)]Galactose.
Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. nih.govmdpi.com UDP-D-[1-3H(N)]Galactose, synthesized enzymatically from D-[1-3H(N)]Galactose, serves as a radiolabeled sugar donor for galactosyltransferases.
Substrate Utilization and Specificity: The use of UDP-D-[1-3H(N)]Galactose enables sensitive and direct measurement of galactosyltransferase activity. nih.gov By incubating the enzyme with the radiolabeled donor and a potential acceptor molecule, the transfer of the tritiated galactose can be quantified by measuring the radioactivity incorporated into the product. This method is fundamental for determining the substrate specificity of these enzymes, which often exhibit strict requirements for both the donor and acceptor structures. uu.nlmdpi.com For example, studies on sialyltransferases have used various analogs of galactose-containing acceptors to probe which structural features are necessary for enzyme recognition and catalysis. uu.nl
Inhibitor Development: Developing inhibitors for glycosyltransferases is a significant area of research, as these enzymes are involved in numerous pathological processes, including cancer and inflammation. nih.govnih.govbioglyco.com Radiolabeled assays are a gold standard for screening and characterizing potential inhibitors. By measuring the reduction in the formation of the radiolabeled product in the presence of a test compound, researchers can determine the compound's inhibitory potency (e.g., IC₅₀ value). nih.gov Structural analogs of UDP-galactose, including those with modifications to the sugar, phosphate, or nucleoside portions, are often synthesized and tested as potential competitive or non-competitive inhibitors using these radiochemical assays. nih.govrsc.org
Development of Enzyme Assays Utilizing D-[1-3H(N)]Galactose
The unique properties of D-[1-3H(N)]Galactose, specifically its radioactive tritium label, have been instrumental in the creation of sophisticated enzyme assays. These assays are designed to track the incorporation of the galactose moiety into an acceptor molecule, catalyzed by enzymes such as glycosyltransferases. The inherent sensitivity of detecting radioactive isotopes allows for the measurement of enzyme activity even at very low concentrations, which is often not possible with conventional spectrophotometric or colorimetric methods. creative-enzymes.comresearchgate.net
Quantitative Radiometric Assays for Enzyme Activity
Quantitative radiometric assays are a cornerstone for studying enzyme kinetics and activity, offering high sensitivity, specificity, and simplicity. creative-enzymes.com These assays are predicated on the enzymatic transfer of the radiolabeled galactose from a donor substrate, typically UDP-[1-3H]Galactose, to a specific acceptor molecule. unibo.itsigmaaldrich.com The rate of the reaction is determined by measuring the radioactivity of the resulting product after it has been separated from the unreacted radioactive substrate. creative-enzymes.com
The fundamental principle involves incubating the enzyme with the radiolabeled substrate and the acceptor molecule under optimized conditions. sigmaaldrich.com Following the incubation period, the reaction is terminated, and the radiolabeled product is separated from the remaining radiolabeled substrate. creative-enzymes.comsemanticscholar.org Various separation techniques can be employed, including ion-exchange chromatography, descending paper chromatography, or thin-layer chromatography (TLC). unibo.itsigmaaldrich.comsemanticscholar.org The final step is the quantification of the radioactivity in the isolated product, typically using liquid scintillation counting, which provides a direct measure of the enzyme's activity. unibo.it
One prominent application of this methodology is in the study of galactosyltransferases. For instance, the activity of UDP-galactosyltransferase, an enzyme that transfers galactose from UDP-galactose to N-acetyl-D-glucosamine, can be quantitatively estimated using this approach. sigmaaldrich.com Similarly, radiometric assays have been validated for determining the activity of α-1,3-galactosyltransferase (α3GT), an enzyme involved in the synthesis of antigenic determinants. diva-portal.org In such assays, researchers can determine key kinetic parameters like the Michaelis constant (KM) for the substrates. diva-portal.org For example, the KM values for UDP-Galactose and the acceptor substrate lactose (B1674315) in an α3GT assay were found to be 30 µM and 1.2 mM, respectively. diva-portal.org
| Enzyme | Donor Substrate | Acceptor Substrate | Separation Method | Quantification Method |
| UDP-galactosyltransferase | UDP-[3H]Galactose | N-acetyl-D-glucosamine | Ion-exchange chromatography | Scintillation counting |
| Lactosylceramide Synthase | UDP-[3H]Galactose | Glucosylceramide | Descending paper chromatography | Liquid scintillation counting |
| α-1,3-galactosyltransferase | UDP-[3H]Galactose | Lactose | Not specified | Scintillation counting |
This table summarizes examples of enzymes assayed using quantitative radiometric methods with tritium-labeled galactose.
The primary advantages of these radiometric assays include their exceptional sensitivity, enabling the detection of enzyme activities as low as 10-18 katals. semanticscholar.orgnih.gov They are also less susceptible to interference from colored or UV-absorbing compounds present in crude cell extracts, a common issue with spectrophotometric assays. creative-enzymes.com
High-Throughput Screening Methodologies for Enzyme Modulators
The need to screen large libraries of chemical compounds for potential enzyme inhibitors or activators in drug discovery has driven the adaptation of enzyme assays to high-throughput screening (HTS) formats. nih.govlongdom.org While traditional radiometric assays are highly sensitive, their conventional formats can be labor-intensive and not always suitable for screening thousands of compounds rapidly.
To address this, methodologies combining the sensitivity of tritium detection with microarray technology have been developed. nih.gov One such platform utilizes glycan microarrays for the quantitative detection of glycosyltransferase activity. nih.gov In this setup, acceptor substrates (glycans) are immobilized on a microarray slide. The enzyme reaction is carried out on the slide in the presence of a radiolabeled donor substrate like UDP-[3H]Galactose and a potential modulator. The incorporation of the tritium-labeled galactose onto the arrayed glycans is then detected with high resolution and sensitivity using tritium imaging. nih.gov This microarray format allows for the simultaneous assay of numerous compounds in a miniaturized format, significantly increasing throughput. nih.govnih.gov
The development of HTS assays requires robust and automated procedures. scienceopen.com Quantitative high-throughput screening (qHTS) can be employed to screen large compound libraries at multiple concentrations simultaneously. scienceopen.com While many HTS assays for glycosyltransferases have moved towards fluorescent or colorimetric readouts for convenience, radiometric approaches, particularly with tritium imaging, offer a direct and highly sensitive alternative that avoids issues of fluorescence quenching or interference from library compounds. scienceopen.comnih.gov
| Feature | Traditional Radiometric Assay | High-Throughput Radiometric Assay |
| Format | Individual tubes or wells | Microarray slides, multi-well plates (e.g., 1536-well) |
| Principle | Measures radioactivity of product separated from substrate | Measures radioactivity incorporated into an immobilized substrate |
| Detection | Liquid Scintillation Counting | Tritium Imaging, Autoradiography |
| Throughput | Low to medium | High to ultra-high |
| Application | Detailed kinetic studies, activity measurement | Large-scale screening of enzyme modulators |
| Example | α-1,3-galactosyltransferase assay in microcentrifuge tubes | Glycosyltransferase activity profiling on glycan microarrays |
This table provides a comparison between traditional and high-throughput radiometric assay methodologies.
The adaptation of assays involving D-[1-3H(N)]Galactose for HTS is crucial for identifying new therapeutic agents that target enzymes like galactosyltransferases, which are involved in various disease processes.
Incorporation of D 1 3h N Galactose into Complex Biological Macromolecules
Integration into Polysaccharide Structures
Glycogen (B147801) Synthesis and Turnover in Specific Cell Types
Glycogen, a branched polymer of glucose, serves as the primary form of glucose storage in animals, mainly in the liver and skeletal muscle. nih.govnih.gov While glucose is the direct precursor for glycogen synthesis, galactose can also be converted to glucose and subsequently incorporated into glycogen. nih.gov The use of D-[1-3H(N)]Galactose allows for the investigation of the metabolic pathways that lead to galactose incorporation into glycogen and the dynamics of glycogen turnover.
Upon entering a cell, galactose is converted to glucose-1-phosphate via the Leloir pathway. nih.gov Glucose-1-phosphate is then converted to UDP-glucose, the immediate donor for glycogen synthesis. nih.gov The enzyme glycogen synthase then catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain. nih.govyoutube.com The tritium (B154650) label from D-[1-3H(N)]Galactose is retained through these enzymatic steps, enabling the tracking of galactose-derived glucose into the glycogen molecule.
Studies comparing the ingestion of glucose and galactose have shown that galactose can serve as a substrate for liver glycogen repletion. aston.ac.ukismrm.org Research in rats has demonstrated that a significant portion of hepatic glycogen can be derived from galactose. nih.gov By measuring the amount of tritium incorporated into glycogen isolated from specific tissues, such as the liver and muscle, at different time points, researchers can determine the rate of glycogen synthesis from galactose and the subsequent turnover of these glycogen stores. cloudfront.net
Cell Wall Polysaccharide Component Integration in Plant and Microbial Systems
The cell walls of plants and microbes are complex structures composed of a variety of polysaccharides that provide structural support and protection. Galactose is a common constituent of these polysaccharides, and D-[1-3H(N)]Galactose can be used as a tracer to study their biosynthesis and assembly.
In plants, galactose is found in pectic polysaccharides, such as rhamnogalacturonan I, and in hemicelluloses like xyloglucan. mdpi.comresearchgate.net The incorporation of galactose into these polymers is essential for proper cell wall structure and function. Studies using radiolabeled galactose have shown its rapid uptake and conversion into cell wall polysaccharides in plants like maize. nih.gov The tritium label from D-[1-3H(N)]Galactose would be incorporated into these galactans and other galactose-containing polymers, allowing for the investigation of their synthesis, deposition, and remodeling during plant growth and development.
In the fungal kingdom, galactose is a key component of galactomannan, a polysaccharide found in the cell walls of fungi such as Aspergillus fumigatus. nih.govnih.gov Galactomannan consists of a mannan (B1593421) backbone with side chains of galactofuranose. nih.gov The biosynthesis of this polymer occurs within the Golgi apparatus. nih.govnih.gov D-[1-3H(N)]Galactose can be utilized to trace the uptake of galactose and its subsequent incorporation into galactomannan, providing insights into the enzymatic machinery and regulatory mechanisms involved in fungal cell wall synthesis.
| Organism Type | Polysaccharide | Role of Galactose |
| Plant | Pectin (Rhamnogalacturonan I), Hemicellulose (Xyloglucan) | Structural component of the primary cell wall |
| Fungi | Galactomannan | Component of the fungal cell wall, often with a mannan backbone and galactose side chains |
| Bacteria | Varies (e.g., exopolysaccharides) | Can be a component of capsular polysaccharides and other surface glycans |
Regulatory Factors Influencing Glycosylation Patterns
Availability of Nucleotide Sugar Donors and Precursors
The process of glycosylation, the attachment of sugar moieties to proteins and lipids, is highly dependent on the intracellular availability of activated sugar donors, known as nucleotide sugars. nih.gov For the incorporation of galactose, the key nucleotide sugar is UDP-galactose. The cellular pool of UDP-galactose is a critical regulatory point in the synthesis of glycoproteins, glycolipids, and polysaccharides.
The synthesis of UDP-galactose can occur through two primary pathways. The first is the salvage pathway, where exogenous galactose is converted to galactose-1-phosphate and then to UDP-galactose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase. nih.gov The second is the epimerase pathway, where UDP-glucose is converted to UDP-galactose by UDP-glucose-4-epimerase. The relative activity of these pathways can influence the total amount of UDP-galactose available for glycosylation.
The availability of the initial precursor, galactose, directly impacts the flux through the salvage pathway. By using D-[1-3H(N)]Galactose, researchers can directly measure the rate of its conversion into the UDP-galactose pool and subsequent incorporation into glycoconjugates. The concentration of nucleotide sugar donors within the cell can fluctuate, and these changes can directly affect the extent and type of glycosylation. researchgate.net For instance, an increased supply of galactose can lead to higher levels of UDP-galactose, potentially altering the structure of glycans synthesized by the cell. pfanstiehl.com Therefore, the availability of D-galactose and the enzymes responsible for its conversion to UDP-galactose are key regulatory factors influencing glycosylation patterns.
Cellular Homeostasis and Metabolic Perturbations Impacting Glycosylation
Perturbations to cellular homeostasis can influence the incorporation of D-[1-3H(N)]Galactose at multiple levels. These include the transport of the monosaccharide into the cell, its conversion into the activated sugar nucleotide UDP-galactose, the availability of acceptor substrates, and the activity of glycosyltransferases.
Nutrient Deprivation:
The availability of essential nutrients is paramount for maintaining normal rates of glycosylation. Glucose deprivation, for instance, has been shown to modulate the incorporation of various radiolabeled precursors into glycoproteins. In a study examining rat anterior pituitaries, glucose deprivation was found to slightly enhance the incorporation of D-(6-3H)galactose. This suggests that under conditions of limited glucose, cells may alter their substrate utilization priorities for glycan biosynthesis.
Endoplasmic Reticulum (ER) Stress:
The ER is the primary site for the synthesis and folding of a vast number of proteins destined for secretion or insertion into cellular membranes. A crucial quality control mechanism in the ER involves the N-linked glycosylation of newly synthesized polypeptides. Conditions that disrupt ER homeostasis, such as the inhibition of N-linked glycosylation, can trigger the unfolded protein response (UPR).
Tunicamycin, a potent inhibitor of N-linked glycosylation, blocks the first step in the synthesis of the dolichol-linked oligosaccharide precursor. Interestingly, studies have shown that treatment with all-trans retinoic acid can lead to a nearly two-fold increase in the incorporation of D-[3H]galactose into epidermal glycoproteins, an effect that is not blocked by tunicamycin. nih.gov This finding suggests that while N-linked glycosylation is inhibited, the incorporation of galactose into other types of glycans, such as O-linked glycoproteins or glycolipids, may proceed or even be enhanced under certain cellular conditions.
The table below illustrates the differential effects of metabolic inhibitors on the incorporation of radiolabeled precursors, highlighting the specificity of these perturbations.
| Condition | Radiolabeled Precursor | Observed Effect on Incorporation into Glycoproteins |
| All-trans Retinoic Acid | D-[3H]Galactose | Increased |
| All-trans Retinoic Acid + Tunicamycin | D-[3H]Galactose | Increased |
| All-trans Retinoic Acid | D-[3H]Glucosamine | Unaffected |
| All-trans Retinoic Acid | L-[14C]Leucine | Unaffected |
Oxidative Stress:
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can have widespread effects on cellular function, including glycosylation. High concentrations of D-galactose have been used in experimental models to induce oxidative stress and mimic aging. nih.gov This is due in part to the metabolism of galactose, which can lead to the production of hydrogen peroxide. nih.gov
While direct quantitative data on the impact of D-galactose-induced oxidative stress on the incorporation of tracer D-[1-3H(N)]Galactose is not extensively detailed in the provided context, the known mechanisms suggest a potential for significant alterations. Oxidative stress can damage cellular components, including enzymes involved in the synthesis of UDP-galactose and glycosyltransferases, potentially leading to a decrease in the incorporation of galactose into complex macromolecules. Furthermore, the resulting cellular damage can trigger stress responses that may globally alter gene expression and protein synthesis, indirectly affecting glycosylation patterns.
The following table summarizes the known effects of high concentrations of D-galactose, which are pertinent to understanding the potential impact of such metabolic perturbations on glycosylation studies using radiolabeled galactose.
| Metabolic Perturbation | Key Cellular Effects | Potential Impact on Glycosylation |
| High Concentrations of D-Galactose | Induction of Oxidative Stress | Damage to glycosylation machinery, altered gene expression |
| Formation of Advanced Glycation End Products (AGEs) | Protein dysfunction, cellular damage | |
| Osmotic Stress | Disruption of cellular homeostasis |
Advanced Analytical Methodologies for D 1 3h N Galactose Research
Radiometric Detection and Imaging Techniques
Radiometric methods are the cornerstone of studies involving D-[1-3H(N)]Galactose, providing both quantitative data and high-resolution spatial information on its distribution within biological samples.
Liquid Scintillation Spectrometry (LSS) is a highly sensitive method for the quantitative analysis of tritium (B154650). It is the most common technique for measuring the total amount of D-[1-3H(N)]Galactose and its metabolites in tissue homogenates, cellular fractions, or purified macromolecules. The principle involves dissolving the sample in a liquid scintillation cocktail containing a solvent and fluors. The low-energy beta particles emitted by the tritium atoms excite the solvent molecules, which in turn transfer this energy to the fluor molecules. The excited fluors emit photons of light (scintillations) that are detected and counted by a photomultiplier tube in the liquid scintillation counter.
The number of counts per minute (CPM) is directly proportional to the amount of radioactivity present. To convert CPM to disintegrations per minute (DPM), which represents the actual rate of radioactive decay, a quench correction is necessary. Quenching refers to any process that reduces the efficiency of the energy transfer and light emission, often caused by chemical contaminants or colored substances in the sample. Modern liquid scintillation counters use methods like the spectral index of the sample (SIS) or tSIE (transformed Spectral Index of the External standard) to automatically correct for quenching. kyoto-u.ac.jp The high counting efficiency and adaptability of LSS make it an indispensable tool for quantifying the uptake and incorporation of D-[1-3H(N)]Galactose in a wide array of experimental contexts. kyoto-u.ac.jp
Table 1: Typical Energy Spectra for Radionuclides Measured by Liquid Scintillation Spectrometry
| Radionuclide | Emitter Type | Maximum Energy (MeV) | Typical Application in Biological Research |
| Tritium (3H) | Beta (β-) | 0.0186 | Labeling of metabolic precursors like galactose, amino acids, and nucleosides. |
| Carbon-14 (B1195169) (14C) | Beta (β-) | 0.156 | Tracing metabolic pathways and carbon skeletons of organic molecules. |
| Sulfur-35 (35S) | Beta (β-) | 0.167 | Labeling of proteins and amino acids like methionine and cysteine. |
| Radon-222 (222Rn) | Alpha (α) | 5.49 | Environmental monitoring and calibration. |
This table provides a comparative overview of radionuclides commonly analyzed using LSS, highlighting the distinctly low energy of tritium's beta emission.
Autoradiography provides a visual map of the distribution of radiolabeled substances within tissues, cells, and even subcellular organelles. In studies using D-[1-3H(N)]Galactose, this technique has been crucial for identifying the specific sites of galactose incorporation. The process involves introducing the radiolabeled galactose to the biological system (e.g., cell culture or animal model), followed by fixing, sectioning, and coating the tissue sample with a photographic emulsion. The beta particles emitted from the tritium in the D-[1-3H(N)]Galactose strike the silver halide crystals in the emulsion, creating a latent image. After an exposure period, the emulsion is developed, and the resulting silver grains reveal the location of the radiolabeled molecule.
When viewed under a light microscope, the pattern of silver grains can show localization in specific cell types or tissue layers. For instance, studies in aging mice have used autoradiography to show that while the uptake of [1-3H]-galactose by certain dental tissue cells was low, its utilization in the matrix remained high. nih.gov For higher resolution, electron microscopic autoradiography is employed. This powerful technique can pinpoint the location of D-[1-3H(N)]Galactose within subcellular compartments. A key finding from such studies in embryonal carcinoma cells was the precise intracellular distribution of incorporated radioactive galactose, with a significant portion localized to the plasma membrane. nih.gov
Table 2: Subcellular Localization of Incorporated [3H]Galactose in Embryonal Carcinoma Cells Determined by Electron Microscopic Autoradiography
| Cellular Compartment | Percentage of Silver Grains (%) |
| Plasma Membrane | 56% |
| Cytoplasm | 25% |
| Cell Nucleus | 12% |
| Other Organoids | 7% |
Data synthesized from studies such as those on F9 embryonal carcinoma cells, demonstrating the primary site of galactose incorporation into cellular structures. nih.gov
While traditional autoradiography using film or emulsion is highly effective for localization, it is often semi-quantitative and labor-intensive. Digital autoradiography has emerged as a powerful alternative that offers high sensitivity, a wider dynamic range, and direct quantification. Instead of film, these systems use detectors like phosphor imaging plates or real-time event-by-event imagers to capture the radioactive emissions. nih.gov
The resulting digital image provides a direct measure of the radioactivity distribution. Specialized software is then used for quantitative image analysis, allowing researchers to measure the density of the radioactive signal in specific regions of interest. This approach enables precise comparison of D-[1-3H(N)]Galactose uptake and incorporation between different experimental groups or within different structures in the same sample. The advantages of digital systems include improved spatial resolution (approaching cellular levels), higher sensitivity, and the ability to generate quantitative data on radioactivity distribution, which is crucial for accurate microdosimetry. nih.gov
Chromatographic and Electrophoretic Separations
Chromatographic techniques are essential for separating D-[1-3H(N)]Galactose from its metabolites or from the macromolecules into which it has been incorporated. This separation is a critical step before quantification, ensuring that the measured radioactivity corresponds to a specific molecule of interest.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars and their derivatives due to its high resolution and speed. When studying the metabolism of D-[1-3H(N)]Galactose, HPLC is used to separate the parent sugar from its various metabolic products, such as UDP-galactose, galactose-1-phosphate, or its incorporation into glycoproteins and glycolipids. The separation is typically achieved using columns with specific stationary phases, such as amine-bonded silica (B1680970) (for HILIC—hydrophilic interaction liquid chromatography) or ion-exchange resins. lcms.cz
A mobile phase (solvent) is pumped through the column, and different molecules in the sample mixture travel at different speeds based on their chemical interactions with the stationary phase, leading to their separation. nih.gov For radiolabeled compounds, the HPLC system is often coupled with a flow-through radioactivity detector or fractions are collected at the outlet and subsequently analyzed by liquid scintillation spectrometry. This combination allows for the creation of a radiochromatogram, which plots radioactivity against retention time, providing a quantitative profile of all tritiated species in the sample.
Table 3: Example HPLC Conditions for Monosaccharide Separation
| Parameter | Condition |
| Column | Amine-bonded silica column (e.g., XBridge BEH Amide) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |
| Coupled Detector for Radiolabel | In-line flow scintillation analyzer or fraction collection for LSS |
| Typical Retention Time for Galactose | ~12-15 minutes (highly dependent on exact conditions) researchgate.net |
This table outlines a common setup for separating sugars like galactose. The specific retention time can vary based on the column, flow rate, and mobile phase composition. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for qualitative analysis. chemistryhall.com In the context of D-[1-3H(N)]Galactose research, TLC is primarily used for two purposes: assessing the radiochemical purity of the starting material and monitoring the progress of enzymatic or chemical reactions. libretexts.org
The technique involves spotting a small amount of the sample onto a stationary phase, which is a thin layer of an adsorbent like silica gel coated on a plate. The plate is then placed in a sealed chamber with a solvent (mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com After the separation, the plate is dried, and the positions of the radiolabeled spots are detected using autoradiography or by scraping the adsorbent from different sections of the plate and counting them in a liquid scintillation counter. The purity is determined by the percentage of radioactivity found in the spot corresponding to D-Galactose compared to any impurity spots. nih.gov
Ion Exchange and Gel Filtration Chromatography for Isolation of Labeled Compounds
Ion exchange and gel filtration chromatography are fundamental techniques for the purification and isolation of macromolecules labeled with D-[1-3H(N)]Galactose, such as glycoproteins and proteoglycans.
Ion Exchange Chromatography (IEC) separates molecules based on their net charge. In the context of D-[1-3H(N)]Galactose research, IEC is particularly useful for separating glycoproteins, which are often negatively charged due to sialic acid or sulfate (B86663) modifications. Anion exchange chromatography, which utilizes a positively charged stationary phase, can effectively bind these negatively charged glycoproteins, allowing for their separation from other cellular components. nih.gov For instance, anion exchange chromatography has been successfully coupled with mass spectrometry to characterize the proteoforms of alpha-1-acid glycoprotein (B1211001), highlighting its utility in separating complex glycoprotein mixtures. nih.gov Furthermore, ion-exchange chromatography is a crucial step in sample purification prior to the sensitive determination of D-galactose in human plasma by mass spectrometry, demonstrating its role in removing interfering substances. nih.gov
Gel Filtration Chromatography , also known as size exclusion chromatography, separates molecules based on their hydrodynamic volume. This technique is instrumental in the isolation of large macromolecules that have incorporated D-[1-3H(N)]Galactose. For example, proteoglycans labeled with radioactive isotopes have been successfully isolated from cell culture extracts using gel chromatography on Sepharose 4B. nih.gov This method allows for the separation of proteoglycans of different sizes, providing valuable information about their structure and metabolism. nih.gov
The selection of the appropriate chromatographic technique depends on the specific properties of the labeled compound of interest. A combination of both ion exchange and gel filtration chromatography often provides a powerful strategy for achieving high purity of D-[1-3H(N)]Galactose-labeled biomolecules for subsequent analysis.
Table 1: Chromatographic Techniques for Labeled Compound Isolation
| Technique | Principle of Separation | Application in D-[1-3H(N)]Galactose Research | Example |
|---|---|---|---|
| Ion Exchange Chromatography (IEC) | Net charge of the molecule | Isolation of charged glycoproteins and purification of samples prior to mass spectrometry. | Separation of alpha-1-acid glycoprotein proteoforms. nih.gov |
| Gel Filtration Chromatography | Hydrodynamic volume (size) | Isolation of large macromolecules like proteoglycans. | Purification of 3H-labeled proteoglycans from fibroblast cultures. nih.gov |
Polyacrylamide Gel Electrophoresis for Labeled Protein Analysis
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation and analysis of proteins, including those that have been metabolically labeled with D-[1-3H(N)]Galactose. The principle of PAGE is the migration of charged molecules in an electric field through a porous polyacrylamide gel matrix. The porosity of the gel can be controlled to separate proteins based on their size.
For the analysis of tritium-labeled proteins, a specialized detection method called fluorography is employed. Due to the low energy of the beta particles emitted by tritium, direct autoradiography is inefficient. nih.govresearchgate.net Fluorography enhances the detection of tritium by impregnating the gel with a scintillant, which emits light when excited by the beta particles. nih.govresearchgate.net This emitted light can then be captured on X-ray film, producing a fluorograph that reveals the location and relative abundance of the tritium-labeled proteins. nih.govresearchgate.net
This technique has been instrumental in visualizing glycoproteins labeled with tritiated fucose in iris extracts separated by SDS-PAGE. researchgate.net While silver staining is a highly sensitive method for total protein detection, it can quench the signal from weak beta-emitters like tritium. nih.gov However, procedures have been developed to remove the silver from the gel, allowing for subsequent fluorography to detect the radiolabeled proteins. nih.gov
Table 2: Polyacrylamide Gel Electrophoresis for Labeled Protein Analysis
| Technique | Principle | Detection Method for 3H | Key Considerations |
|---|---|---|---|
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation of proteins based on size and charge in an electric field. | Fluorography (impregnation with a scintillant to convert beta particle energy to light). nih.govresearchgate.net | Direct autoradiography is not sensitive enough for tritium. Silver staining can quench the tritium signal. nih.gov |
Integration with Complementary Analytical Platforms
To gain a deeper understanding of the biological role of D-[1-3H(N)]Galactose, it is often necessary to integrate the aforementioned separation techniques with other powerful analytical platforms.
Mass Spectrometry for Structural Elucidation and Fluxomics in Conjunction with Radiolabeling
Mass spectrometry (MS) is an indispensable tool for the structural characterization of biomolecules. When combined with radiolabeling, it provides a powerful approach for detailed structural analysis and for studying metabolic pathways through fluxomics. While stable isotopes like 13C and deuterium (B1214612) are more commonly used in MS-based metabolic flux analysis, the principles can be extended to tritium labeling. mdpi.comnih.gov
Structural Elucidation: Mass spectrometry can provide precise molecular weight information and fragmentation patterns that aid in the identification and structural analysis of glycans and glycopeptides that have incorporated D-[1-3H(N)]Galactose. nih.govnih.govacs.orgresearchgate.net Soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are typically used to analyze these fragile molecules. nih.govnih.gov
Metabolic Flux Analysis (MFA): Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions in a biological system. mdpi.commanchester.ac.ukhumanmetabolome.com By introducing an isotopically labeled substrate like D-[1-3H(N)]Galactose and measuring the distribution of the label in downstream metabolites, the flow of carbon (or in this case, tritium) through various metabolic pathways can be determined. mdpi.comnih.gov While tritium's kinetic isotope effect needs to be considered, its use as a tracer can provide valuable insights into metabolic fluxes. nih.gov
Flow Cytometry for Single-Cell Analysis of Radiolabel Uptake (using related analogs)
Flow cytometry is a high-throughput technique that allows for the analysis of individual cells in a heterogeneous population. While standard flow cytometry detects fluorescence, recent advancements have enabled the measurement of radiotracer uptake at the single-cell level.
The study of glucose and its analogs' uptake is a common application. For instance, novel microfluidic techniques, such as droplet radiofluidics, have been developed to measure the uptake of the radiolabeled glucose analog [18F]fluorodeoxyglucose (FDG) in single cells. nih.govresearchgate.net This method encapsulates individual cells in microdroplets and detects the radioactive decay events, revealing cell-to-cell heterogeneity in substrate uptake. nih.gov This approach is directly analogous to how the uptake of D-[1-3H(N)]Galactose could be studied at the single-cell level, providing insights into the variability of galactose transport and metabolism within a cell population. nih.gov While fluorescent glucose analogs like 2-NBDG are also used in flow cytometry, radiolabeled tracers offer the advantage of not altering the molecule's chemical properties to the same extent. spie.orgresearchgate.netrevvity.com
Enzymatic Coupled Assays for Specific Metabolites
Enzymatic coupled assays provide a highly specific and sensitive method for the quantification of specific metabolites of D-[1-3H(N)]Galactose. These assays utilize a series of enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to the production of a readily measurable substance, such as NADH or a fluorescent product.
A key metabolite in galactose metabolism is galactose-1-phosphate. Assays for galactose-1-phosphate uridyltransferase (GALT), the enzyme that converts galactose-1-phosphate to UDP-galactose, are well-established. nih.govmdpi.comaruplab.comtestcatalog.orgnih.gov These assays often couple the production of glucose-1-phosphate to subsequent enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be measured by its fluorescence. nih.gov By adapting such assays, it would be possible to quantify the amount of [1-3H]galactose-1-phosphate formed from D-[1-3H(N)]Galactose, providing a direct measure of its initial metabolic conversion.
Table 3: Integrated Analytical Platforms
| Platform | Principle | Application with D-[1-3H(N)]Galactose | Example of Analogous Application |
|---|---|---|---|
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | Structural elucidation of labeled glycans and metabolic flux analysis. | Metabolic flux analysis using 13C or deuterium labeled substrates. mdpi.comnih.gov |
| Flow Cytometry | Analysis of individual cells in a fluid stream. | Single-cell analysis of radiolabel uptake. | Measurement of [18F]FDG uptake in single cells using droplet radiofluidics. nih.gov |
| Enzymatic Coupled Assays | Use of specific enzymes to convert a metabolite into a measurable product. | Quantification of specific radiolabeled metabolites (e.g., [1-3H]galactose-1-phosphate). | Assay for galactose-1-phosphate uridyltransferase (GALT) activity. nih.govnih.gov |
Applications of D 1 3h N Galactose in Diverse Biological Research Models
In Vitro Cell Culture Investigations
In vitro cell cultures provide a controlled environment to study cellular metabolism at a fundamental level. D-[1-3H(N)]Galactose is an invaluable tool in these systems for tracing the fate of galactose through various metabolic pathways.
Metabolic Tracing in Mammalian Cell Lines (e.g., Fibroblasts, Neuronal Cells, Granulosa Cells)
D-[1-3H(N)]Galactose is utilized to monitor the uptake and metabolic conversion of galactose in various mammalian cell lines. In fibroblasts, this tracer helps in understanding how cells adapt their energy metabolism when glucose is replaced by galactose, a condition that forces reliance on oxidative phosphorylation. biorxiv.orgmdpi.com Studies have shown that culturing fibroblasts in galactose-containing media can reveal underlying mitochondrial dysfunctions. mdpi.com
In neuronal cells, glucose is the primary energy source. nih.govfrontiersin.org However, galactose can also be metabolized and is crucial for the synthesis of galactolipids, essential components of the myelin sheath. biorxiv.org Tracing with D-[1-3H(N)]Galactose allows researchers to investigate the pathways of galactose utilization in neurons and glial cells, providing insights into both normal brain function and the pathogenesis of neurological disorders. youtube.com
Granulosa cells, which are critical for ovarian follicle development, also metabolize galactose. nih.govmdpi.com The metabolic activity of these cells is linked to oocyte competence. researchgate.net By using D-[1-3H(N)]Galactose, researchers can quantify the rate of galactose metabolism in granulosa cells under different hormonal stimuli, helping to elucidate the metabolic requirements for successful female reproduction. nih.gov
| Cell Line | Primary Metabolic Pathway Investigated | Key Research Finding | Potential Application |
|---|---|---|---|
| Fibroblasts | Oxidative Phosphorylation vs. Glycolysis | Galactose metabolism forces reliance on mitochondrial respiration. mdpi.com | Studying mitochondrial disorders. |
| Neuronal Cells | Glycolipid and Glycoprotein (B1211001) Synthesis | Galactose is a key precursor for myelin components. biorxiv.org | Investigating neurodegenerative diseases. |
| Granulosa Cells | Energy Metabolism for Oocyte Support | Galactose metabolism is linked to reproductive success. researchgate.net | Understanding infertility. |
Studies of Galactose Metabolism Deficiencies and Rescue Pathways in Cell Models
Classical galactosemia is an inborn error of metabolism caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is toxic to cells. researchgate.net Cell lines, particularly fibroblasts, derived from patients with galactosemia are crucial models for studying the pathophysiology of this disease. researchgate.net
The use of radiolabeled galactose, such as D-[1-3H(N)]Galactose, allows for the precise measurement of residual GALT activity and the investigation of alternative metabolic pathways. For instance, studies have used carbon-14 (B1195169) labeled galactose to differentiate between cells from healthy individuals, carriers, and those with galactosemia. researchgate.net D-[1-3H(N)]Galactose can be used in a similar manner to quantify the metabolic flux through the Leloir pathway and potential rescue pathways. Research has shown that Gal-1-P accumulation in fibroblasts from galactosemia patients can lead to mitochondrial dysfunction. researchgate.net Tracing studies with D-[1-3H(N)]Galactose can help to elucidate the mechanisms of this toxicity and to test the efficacy of potential therapeutic interventions aimed at restoring normal galactose metabolism or mitigating the toxic effects of its metabolites.
Tracing Biosynthetic Precursor Incorporation into Complex Cellular Structures
Galactose is a fundamental building block for a wide array of complex biomolecules, including glycoproteins, glycolipids, and proteoglycans. pfanstiehl.com D-[1-3H(N)]Galactose serves as an excellent tracer to follow the incorporation of galactose into these macromolecules, providing insights into their synthesis, turnover, and function.
In one study, D-[3H]galactose was used to demonstrate that retinoids increase the incorporation of galactose into epidermal glycoproteins. nih.gov This indicates a role for vitamin A in modulating glycosylation processes in the skin. Similarly, D-[1-3H(N)]Galactose can be used to study the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. researchgate.netnih.gov These molecules are often attached to proteins to form proteoglycans, which are major components of the extracellular matrix. nih.gov By labeling the galactose units within GAG chains, researchers can investigate the regulation of proteoglycan synthesis and degradation in various physiological and pathological conditions.
| Complex Structure | Biological Significance | Information Gained from Tracing |
|---|---|---|
| Glycoproteins | Cell surface recognition, signaling | Rate of synthesis and turnover in response to stimuli. nih.gov |
| Glycolipids | Myelin sheath formation, cell-cell interaction | Pathways of synthesis in different cell types. |
| Proteoglycans | Extracellular matrix structure and function | Regulation of synthesis and degradation. nih.gov |
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo studies, where tissues or organs are maintained in a viable state outside the body, bridge the gap between in vitro and in vivo research. These models allow for the study of tissue-specific metabolism in a more physiologically relevant context than cell culture.
Analysis of Specific Tissue Metabolism and Glycosylation (e.g., Retinal, Hepatic)
The liver is the primary site of galactose metabolism in the body. nih.govnih.gov Perfusion of an isolated liver with a medium containing D-[1-3H(N)]Galactose allows for the detailed characterization of hepatic galactose uptake, conversion to glucose, and incorporation into glycogen (B147801) and other macromolecules. Such studies can provide valuable data on the kinetics of liver-specific enzymes involved in the Leloir pathway. While in vivo studies using galactose analogs like 2-[18F]fluoro-2-deoxygalactose have been conducted, ex vivo perfusion with D-[1-3H(N)]Galactose offers a more controlled system to dissect the intricacies of hepatic galactose metabolism. nih.govnih.gov
The retina is another tissue where galactose metabolism and glycosylation are of significant interest, particularly in the context of diabetic retinopathy. nih.gov Ex vivo perfusion of the retina with D-[1-3H(N)]Galactose can be used to investigate how high glucose conditions, characteristic of diabetes, may alter the normal pathways of galactose metabolism and the glycosylation of retinal proteins. This can provide insights into the molecular mechanisms underlying the retinal damage seen in diabetes.
Assessment of Nutrient Assimilation and Metabolic Dynamics in Perfused Organs
Perfused organ systems, such as the intestine, can be used to study the assimilation of nutrients from the lumen and their subsequent metabolic fate within the tissue. By introducing D-[1-3H(N)]Galactose into the perfusate of an isolated intestinal segment, researchers can track its absorption by enterocytes and its conversion into other metabolites.
In Vivo Animal Model Research
The use of intact animal models provides a systemic and physiologically relevant context for understanding the metabolism of D-[1-3H(N)]Galactose.
Tracing Systemic Metabolic Pathways in Intact Organisms (e.g., Rodents, Drosophila, Chick Models)
In rodent models, D-galactose administration has been widely used to induce models of accelerated aging. researchgate.net These studies often focus on the pathological effects of excess galactose, which is thought to be mediated by the production of advanced glycation end products and the generation of reactive oxygen species. nih.gov While these models provide insights into the systemic consequences of altered galactose metabolism, the use of D-[1-3H(N)]Galactose allows for a more direct tracing of the metabolic pathways under both normal and pathological conditions. For instance, in rats, orally administered D-galactose can influence the redox system of the small intestine. nih.gov The use of a tritium-labeled tracer would enable the precise tracking of galactose absorption, its conversion to other metabolites, and its distribution among different tissues.
The fruit fly, Drosophila melanogaster, is another powerful model for studying galactose metabolism due to its highly conserved metabolic pathways with humans. nih.gov D-galactose has been shown to shorten the lifespan of Drosophila and is associated with increased oxidative stress. nih.govsemanticscholar.org By employing D-[1-3H(N)]Galactose, researchers can investigate the systemic metabolic flux of galactose and identify how it contributes to these age-related phenotypes. This could involve tracing the incorporation of tritium (B154650) into various macromolecules or identifying the accumulation of specific tritiated metabolites in different tissues of the fly.
Chick models have also been instrumental in studying the metabolic effects of D-galactose, particularly its neurotoxicity. nih.gov The use of D-[1-3H(N)]Galactose in chick embryos or hatched chicks would allow for a detailed analysis of how galactose is metabolized and distributed throughout the developing or mature nervous system, providing valuable data on the mechanisms underlying its neurotoxic effects.
Investigation of Glycoconjugate Dynamics in Developmental Biology Models
D-[1-3H(N)]Galactose is an invaluable tracer for studying the synthesis and turnover of glycoconjugates, which play crucial roles in development. In a study using intact rats, [1-3H]galactose was used to noninvasively probe intrahepatic metabolism and its incorporation into plasma glycoproteins. This methodology allows for the assessment of the flux of galactose into the UDP-glucose pool, which is a precursor for the synthesis of the carbohydrate portions of glycoproteins. nih.gov
In vitro studies using rat thyroids have utilized galactose-3H to visualize the incorporation of this sugar into thyroglobulin, a glycoprotein essential for thyroid hormone synthesis. These studies have shown that galactose incorporation is a key step that occurs in the Golgi apparatus before the glycoprotein is secreted into the colloid. nih.gov This highlights the utility of tritiated galactose in dissecting the subcellular and temporal dynamics of glycoconjugate synthesis during cellular differentiation and function.
The chick embryo provides another important model for developmental biology. The developing embryo undergoes rapid growth and differentiation, processes that are heavily reliant on the synthesis of specific glycoconjugates. The use of D-[1-3H(N)]Galactose in chick embryo models could provide detailed information on the spatial and temporal patterns of glycoconjugate synthesis during organogenesis and tissue differentiation.
Comparative Metabolic Studies across Species
Comparative studies of galactose metabolism across different species can provide insights into the evolution of metabolic pathways. While comprehensive comparative studies using D-[1-3H(N)]Galactose are not abundant, the principles of comparative biochemistry suggest that both vertebrates and invertebrates have conserved pathways for galactose metabolism. However, the rates and regulation of these pathways can differ significantly.
For example, a comparison of circulating glucose concentrations in vertebrates and invertebrates reveals significant differences, which may imply variations in the metabolism of other sugars like galactose. researchtrends.net Invertebrates and vertebrates also exhibit different evolutionary pathways of anaerobic metabolism, which could influence how galactose is utilized under different physiological conditions. dntb.gov.ua
By using D-[1-3H(N)]Galactose in a range of species from different phyla, researchers could quantitatively compare the rates of galactose uptake, its conversion to glucose, and its incorporation into glycoconjugates. Such studies would provide valuable data for understanding the evolutionary adaptations of carbohydrate metabolism. For instance, comparing the metabolic fate of tritiated galactose in an insect model like Drosophila with a mammalian model like the rat could reveal differences in the prioritization of galactose for energy production versus anabolic processes.
Plant and Microbial System Applications
D-[1-3H(N)]Galactose is also a powerful tool for investigating carbohydrate metabolism in plants and microorganisms.
Studying Galactose Transport and Metabolic Fate in Bacteria and Fungi (e.g., Escherichia coli)
In the bacterium Escherichia coli, galactose transport and metabolism are regulated by the gal regulon. E. coli possesses both high- and low-affinity transport systems for galactose. nih.gov The use of D-[1-3H(N)]Galactose can be employed to study the kinetics of these transport systems and to trace the metabolic fate of galactose once it enters the cell. This would involve measuring the rate of uptake of the radiolabeled sugar and identifying the downstream metabolites that become labeled with tritium. Such studies can provide valuable information on how E. coli adapts its metabolic machinery in response to the availability of different carbon sources.
Filamentous fungi, such as Aspergillus niger and Candida albicans, also have sophisticated systems for metabolizing D-galactose, which is a common component of plant biomass. nih.govnih.govescholarship.org These fungi utilize both the Leloir and the oxido-reductive pathways for galactose catabolism. nih.govescholarship.org D-[1-3H(N)]Galactose can be used to dissect the relative contributions of these two pathways under different growth conditions. By tracing the flow of tritium from galactose into the intermediates of each pathway, researchers can gain a deeper understanding of the regulation of carbon metabolism in these industrially important microorganisms.
Analysis of Carbohydrate Metabolism in Plant Tissues (e.g., Zea mays root tips)
Studies on Zea mays (maize) root tips have demonstrated the utility of [3H]galactose in elucidating the dynamics of polysaccharide synthesis and transport. Research has shown a selective pattern of [3H]galactose uptake in the apical region of the root tip. In cells undergoing division, the radiolabel is incorporated into the Golgi apparatus within 10 minutes and is subsequently transferred to the forming cell plate. This suggests a specific role for the Golgi apparatus in processing galactose for cell wall synthesis during cytokinesis.
| Experimental Observation in Zea mays Root Tips | Finding |
| Initial Uptake | Selective uptake of [3H]galactose in the apical portion of the root tip. |
| Subcellular Localization (Dividing Cells) | Incorporation into the Golgi apparatus within 10 minutes. |
| Subsequent Transport (Dividing Cells) | Transfer from the Golgi apparatus to the forming cell plate. |
| Metabolic Conversion | Low conversion of galactose to glucose in the apical 1.5 mm of the root tip. |
| Tissue-Specific Labeling | Distinctive labeling of the epidermis and outer root cap. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling D-Galactose [1-³H(N)] in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including safety glasses compliant with EN166 standards and chemically resistant gloves (e.g., nitrile).
- Work in a well-ventilated area or fume hood to minimize inhalation of airborne particles.
- Avoid skin contact; wash thoroughly with soap and water if exposure occurs. For spills, contain using absorbent materials and dispose of contaminated waste according to institutional radioactive waste protocols .
- Store in a sealed container at room temperature, protected from moisture and strong oxidizers .
Q. How should D-Galactose [1-³H(N)] solutions be prepared to ensure solubility and stability?
- Methodological Answer :
- Dissolve in ultrapure water at concentrations up to 180 g/L (25°C), as solubility is pH-dependent (optimal pH 5.0–7.0).
- Avoid high temperatures (>50°C) during preparation to prevent thermal decomposition.
- Filter-sterilize solutions (0.22 µm) for cell culture applications, and verify radiochemical purity via scintillation counting before use .
Q. What analytical techniques are suitable for quantifying D-Galactose [1-³H(N)] in biological samples?
- Methodological Answer :
- Liquid Scintillation Counting (LSC) : Primary method for detecting ³H emissions. Use quench correction for accurate quantification in complex matrices (e.g., blood, tissue homogenates).
- HPLC with Radiometric Detection : Pair with a carbohydrate column (e.g., Aminex HPX-87H) to separate D-galactose from metabolites. Validate separation efficiency using unlabeled standards .
Advanced Research Questions
Q. How can D-Galactose [1-³H(N)] be used to trace metabolic flux in glycosphingolipid biosynthesis?
- Methodological Answer :
- Pulse-Chase Design : Administer ³H-labeled galactose to cells or tissues, then track incorporation into glycosphingolipids (GSLs) via autoradiography or LSC after lipid extraction.
- Enzymatic Digestion : Use heparitinase/chondroitinase to cleave GSLs and confirm ³H localization via chromatographic separation.
- Data Interpretation : Compare labeling patterns with D-[6-³H]galactose to distinguish galactose utilization in glycan vs. glycoprotein pathways .
Q. What methodological considerations are critical for longitudinal studies using D-Galactose [1-³H(N)] to induce aging phenotypes in animal models?
- Methodological Answer :
- Dosing Regimen : Administer 100–150 mg/kg/day via oral gavage or subcutaneous injection for 8+ weeks. Monitor body weight and glucose tolerance to assess metabolic stress.
- Oxidative Stress Markers : Quantify advanced glycation end-products (AGEs) in serum (e.g., ELISA for carboxymethyllysine) and oxidative damage in tissues (e.g., lipid peroxidation assays).
- Control Groups : Include cohorts treated with antioxidants (e.g., N-acetylcysteine) to validate D-galactose-specific effects .
Q. How does the position of tritium labeling (e.g., [1-³H(N)] vs. [6-³H]) influence data interpretation in isotope tracing experiments?
- Methodological Answer :
- Position-Specific Metabolism : The C1 position is critical in glycolysis (via Leloir pathway), while C6 labeling is retained in glycans. Use [1-³H(N)] to study galactose oxidation and ATP production, and [6-³H] for tracking galactose incorporation into structural polysaccharides.
- Artifact Mitigation : Account for potential tritium exchange with water in aqueous environments, which is more prevalent at C1. Use short incubation times or deuterated solvents to minimize exchange .
Contradictions and Resolutions
- Safety Classification : While some SDS classify D-galactose as non-hazardous , others recommend PPE due to potential irritation . Resolution: Follow the most stringent institutional guidelines for radioactive compounds.
- Isotope Stability : Tritium at C1 may undergo exchange in aqueous solutions. Resolution: Pre-test stability under experimental conditions and adjust protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
